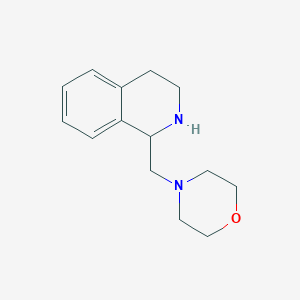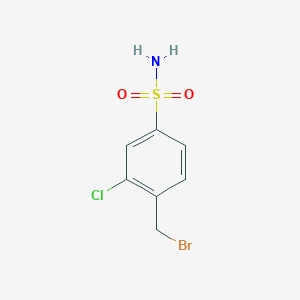![molecular formula C17H18O2 B8692895 [1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester CAS No. 805250-18-4](/img/structure/B8692895.png)
[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester
Übersicht
Beschreibung
Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate: is an organic compound belonging to the biphenyl family It consists of two phenyl rings connected by a single bond, with ethyl and carboxylate functional groups attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 2’,4’-dimethyl[1,1’-biphenyl]-3-boronic acid and ethyl 2-bromobenzoate, are prepared.
Industrial Production Methods: Industrial production of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, allowing it to interact with various enzymes and receptors. The biphenyl structure provides a rigid framework that can fit into binding sites of target molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl: A simpler biphenyl compound without additional functional groups.
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 4 and 4’ positions.
2,4’-Dimethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups at the 2 and 4’ positions.
Uniqueness: Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both ethyl and carboxylate functional groups, which impart distinct chemical properties and reactivity compared to other biphenyl derivatives
Eigenschaften
CAS-Nummer |
805250-18-4 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
ethyl 3-(2,4-dimethylphenyl)benzoate |
InChI |
InChI=1S/C17H18O2/c1-4-19-17(18)15-7-5-6-14(11-15)16-9-8-12(2)10-13(16)3/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
FBHSQYNWRRJGDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(4-Chlorophenyl)-4-hydroxythiophen-3-yl]ethan-1-one](/img/structure/B8692826.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B8692834.png)

![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8692860.png)


![Benzyl (9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B8692904.png)



![2-{[(2-Chlorophenyl)methyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B8692927.png)

